2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid
Description
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Properties
IUPAC Name |
2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO2/c1-3-9(10(14)15)13-6-4-11(2,8-12)5-7-13/h9H,3-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSUHCXLABFALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(CC1)(C)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid, identified by its CAS number 2097950-43-9, is a compound that has garnered attention for its potential biological activities, particularly as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
DPP-IV inhibitors are known to play a significant role in the management of type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. The structure of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid suggests it may function similarly by inhibiting DPP-IV, thus improving glycemic control .
Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
Research indicates that compounds like 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid exhibit significant inhibitory activity against DPP-IV. This inhibition is crucial as it leads to prolonged action of incretin hormones, which are vital for glucose metabolism .
Case Studies and Research Findings
- DPP-IV Inhibition Studies :
- Comparative Analysis :
- Safety and Toxicity :
Data Table: Biological Activity Overview
| Activity | Measurement Method | Result |
|---|---|---|
| DPP-IV Inhibition | IC50 Assay | Significant inhibition |
| Cytotoxicity | MTT Assay | Low cytotoxicity |
| Pharmacokinetics | Absorption/Distribution | Favorable profile |
Scientific Research Applications
Overview
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid is a synthetic compound with significant potential in various scientific fields, particularly medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring substituted with a fluoromethyl group and a butanoic acid moiety, enhances its biological activity and therapeutic applications.
Medicinal Chemistry
The compound is primarily utilized in the design and synthesis of novel therapeutic agents. Its structure allows for modifications that can lead to improved pharmacological profiles, especially in targeting neurological disorders. The fluoromethyl group may enhance lipophilicity and binding affinity to specific receptors, making it a valuable candidate for drug development aimed at conditions such as Alzheimer's disease and other neurodegenerative disorders.
Biological Studies
In biological research, 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid serves as a tool to investigate molecular interactions within biological systems. It can be used to study the effects of fluorinated compounds on neurotransmitter receptors, providing insights into their roles in various physiological processes.
Pharmaceutical Research
The compound acts as a building block for synthesizing new drug candidates. Its derivatives may exhibit enhanced activity against specific targets, such as cholinesterases, which are crucial in treating cognitive impairments associated with Alzheimer's disease. In vitro studies have shown that this compound can inhibit acetylcholinesterase (AChE), thereby increasing cholinergic signaling.
Industrial Applications
Beyond medicinal uses, 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid finds applications in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial processes where specific reactivity is required.
Neuroprotective Effects
In vitro studies have demonstrated that 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)butanoic acid exhibits neuroprotective properties by shielding neuronal cells from oxidative stress. This characteristic is vital for developing treatments aimed at neurodegenerative diseases where oxidative damage plays a critical role.
Cholinesterase Inhibition
Research has indicated that this compound effectively inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition is crucial for enhancing cholinergic signaling, which can alleviate cognitive deficits associated with Alzheimer's disease and improve overall cognitive function.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
